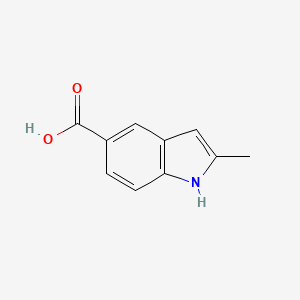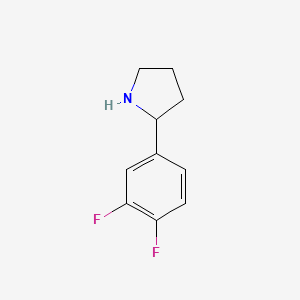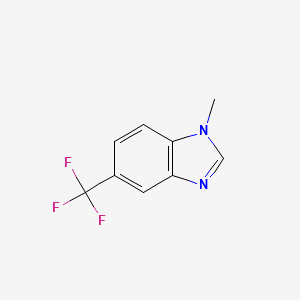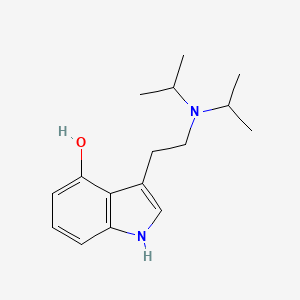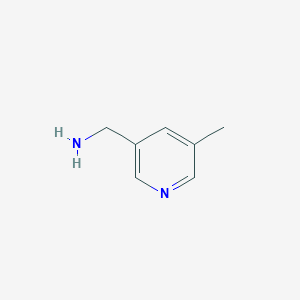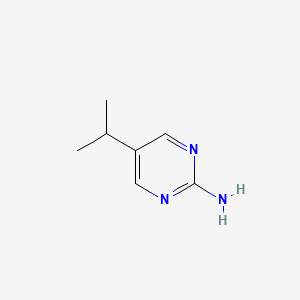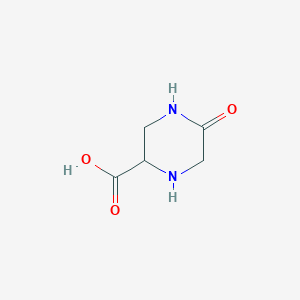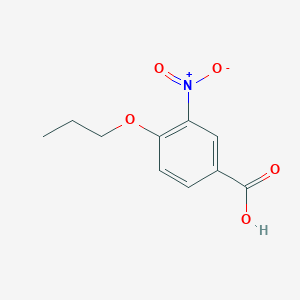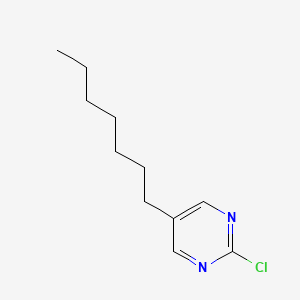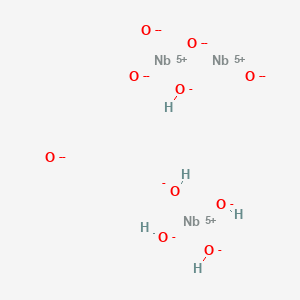
Niobium(5+);oxygen(2-);pentahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is colorless, insoluble in water, and fairly unreactive, making it a stable precursor for other niobium-containing compounds and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium pentoxide can be synthesized through several methods:
Hydrolysis of Niobium Pentachloride: : Niobium pentachloride (NbCl5) is hydrolyzed in the presence of water to form niobium pentoxide.
Oxidation of Niobium: : Niobium metal or its lower oxides can be oxidized using oxygen or other oxidizing agents to produce niobium pentoxide.
Thermal Decomposition: : Certain niobium salts can be thermally decomposed to yield niobium pentoxide.
Industrial Production Methods: In industrial settings, niobium pentoxide is typically produced by the oxidation of niobium metal or its lower oxides. The process involves controlled heating and the use of specific catalysts to ensure the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Niobium pentoxide undergoes various types of reactions, including:
Oxidation: : Nb2O5 can act as an oxidizing agent in reactions with reducing agents.
Reduction: : It can be reduced to niobium metal or lower oxides using reducing agents such as hydrogen or carbon monoxide.
Substitution: : Nb2O5 can react with other metal oxides to form mixed oxides.
Oxidation: : Oxygen, air, or other strong oxidizing agents.
Reduction: : Hydrogen gas, carbon monoxide, or other reducing agents at elevated temperatures.
Substitution: : Other metal oxides, typically under high-temperature conditions.
Niobium Metal: : Reduction of Nb2O5 yields niobium metal.
Mixed Oxides: : Reaction with other metal oxides forms mixed oxides with various applications.
Scientific Research Applications
Niobium pentoxide has a wide range of applications in scientific research:
Catalysis: : Used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Sensors: : Employed in the fabrication of sensors for detecting gases and other substances.
Health: : Investigated for its potential use in medical imaging and drug delivery systems.
Aerospace: : Utilized in the production of high-strength, lightweight materials for aerospace components.
Electrochemical Energy Storage: : Niobium pentoxide-based materials are explored for use in high-rate rechargeable batteries and supercapacitors.
Mechanism of Action
The mechanism by which niobium pentoxide exerts its effects depends on its application:
Catalysis: : Acts as a surface for the adsorption and activation of reactants, facilitating chemical transformations.
Sensors: : Functions by changing its electrical properties in the presence of specific analytes.
Medical Applications: : Interacts with biological molecules, potentially enhancing imaging contrast or drug delivery efficiency.
Aerospace and Energy Storage: : Provides structural and electrochemical properties that improve material performance.
Comparison with Similar Compounds
Niobium pentoxide is compared with other similar compounds such as tantalum pentoxide (Ta2O5) and vanadium pentoxide (V2O5):
Niobium Pentoxide (Nb2O5): : Known for its stability and use in catalysis and energy storage.
Tantalum Pentoxide (Ta2O5): : Similar properties to Nb2O5 but with higher resistance to chemical attack.
Vanadium Pentoxide (V2O5): : Used in different catalytic processes and as a precursor for vanadium-based compounds.
These compounds share similarities in their oxidation states and applications but differ in their chemical reactivity and specific uses.
Conclusion
Niobium pentoxide is a versatile compound with significant applications across various scientific and industrial fields. Its stability, reactivity, and unique properties make it an essential material for research and development in catalysis, sensors, health, aerospace, and energy storage.
Would you like to know more about any specific application or property of niobium pentoxide?
Properties
CAS No. |
37349-30-7 |
|---|---|
Molecular Formula |
HNbO2- |
Molecular Weight |
125.913 g/mol |
IUPAC Name |
niobium(5+);oxygen(2-);pentahydroxide |
InChI |
InChI=1S/Nb.H2O.O/h;1H2;/p-1 |
InChI Key |
DWLRSZFGBUKYFU-UHFFFAOYSA-M |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Nb+5] |
Canonical SMILES |
[OH-].[O].[Nb] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


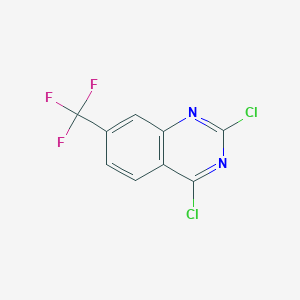
![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)
